molecular formula C14H15N3O B1444956 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 1275675-85-8

2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B1444956
CAS No.: 1275675-85-8
M. Wt: 241.29 g/mol
InChI Key: WSGXYUFMZRJIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1275675-85-8) is a chemical compound built on the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold, a structure of significant interest in medicinal chemistry and anticancer agent discovery. This compound features a 3-methoxyphenyl substituent at the 2-position of the cyclopenta[d]pyrimidine core. The molecular formula is C14H15N3O, with an average molecular weight of 241.29 g/mol . The core cyclopenta[d]pyrimidine scaffold is recognized in scientific literature as a privileged structure for the development of potent antimitotic and antitumor agents. Compounds based on this scaffold function by targeting tubulin, a key protein in cell division. Specifically, they bind to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting microtubule formation. This mechanism leads to the arrest of cell division (mitosis) and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells . Research-grade molecules like this one provide critical tools for investigating new pathways in cancer biology and for overcoming clinical challenges associated with drug resistance. Some related cyclopenta[d]pyrimidine analogues have demonstrated nanomolar potency against diverse cancer cell lines and have shown ability to circumvent resistance mechanisms mediated by P-glycoprotein (Pgp) overexpression and the βIII-tubulin isotype, which are common limitations of existing therapies like taxanes and vinca alkaloids . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-18-10-5-2-4-9(8-10)14-16-12-7-3-6-11(12)13(15)17-14/h2,4-5,8H,3,6-7H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXYUFMZRJIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route via Diarylidene Cyclopentanone Intermediates

One efficient method to prepare cyclopenta fused pyrimidines involves a cyclocondensation reaction between diarylidene cyclopentanone derivatives and nitrogen-containing nucleophiles.

  • Step 1: Knoevenagel Condensation
    Cyclopentanone undergoes Knoevenagel condensation with 3-methoxybenzaldehyde (or related aromatic aldehydes) in the presence of a base to form diarylidene cyclopentanone intermediates.
  • Step 2: Michael Addition and Cyclization
    The diarylidene intermediate reacts with a nitrogen donor such as propanedinitrile or formamidine derivatives under basic conditions (often sodium alkoxide solutions) to undergo Michael addition followed by intramolecular cyclization and dehydration, yielding the cyclopenta[d]pyrimidine core.
  • Step 3: Purification
    The crude product is filtered, washed, and recrystallized (e.g., from ethanol) to obtain the pure compound.

This method is noted for its mild conditions and good yields, and the formation mechanism involves nucleophilic attack on α,β-unsaturated ketones followed by ring closure.

Condensation of Aminopyrimidine Precursors with Methoxyphenyl Derivatives

Another approach involves the condensation of 4-aminopyrimidine derivatives with 3-methoxyphenyl-containing reagents:

  • The aminopyrimidine intermediate can be prepared by reacting formamidine hydrochloride with appropriate cyclopentanone derivatives or by Ullmann-type coupling reactions with aryl halides bearing methoxy substituents.
  • Subsequent N-alkylation or arylation introduces the 3-methoxyphenyl group at the 2-position of the pyrimidine ring.
  • The reaction conditions often involve palladium or copper catalysts, phosphine ligands, and bases such as sodium tert-butoxide in inert atmospheres at elevated temperatures (80–110 °C) for several hours.

Use of Formamidine Derivatives and Cyclization

Formamidine derivatives can be utilized for cyclization reactions to form the pyrimidine ring:

  • Heating mixtures of aminopyrimidine precursors with formamidine derivatives or dimethylformamide dimethyl acetal (DMF-DMA) at moderate temperatures (around 110 °C) for several hours leads to cyclization and formation of the pyrimidine ring system.
  • This method has been applied to related heterocycles and can be adapted for the cyclopenta[d]pyrimidine scaffold.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Cyclocondensation via diarylidene cyclopentanone Cyclopentanone, 3-methoxybenzaldehyde, propanedinitrile, sodium alkoxide Base catalysis, mild heating, ethanol recrystallization Moderate to high Mild conditions, good purity
Ullmann-type coupling and N-alkylation 4-Aminopyrimidine, 3-methoxyphenyl halides, Pd or Cu catalysts, sodium tert-butoxide 80–110 °C, inert atmosphere, 8–12 h 40–70% (depending on step) Requires careful control of atmosphere and catalysts
Formamidine-mediated cyclization Aminopyrimidine precursors, formamidine hydrochloride or DMF-DMA Heating at ~110 °C for 8 h Up to 95% for intermediates Efficient for ring closure, adaptable

Research Findings and Notes

  • The cyclocondensation method provides a straightforward route to the cyclopenta[d]pyrimidine core with high regioselectivity and moderate to good yields. The reaction mechanism involves Michael addition followed by intramolecular cyclization, which has been confirmed by spectroscopic analysis (NMR, IR).
  • Ullmann coupling reactions enable the introduction of methoxyphenyl substituents with good selectivity, though yields depend on catalyst systems and reaction times. The use of tris-(dibenzylideneacetone)dipalladium(0) and tri-tert-butyl phosphine as catalysts in toluene under nitrogen atmosphere at 110 °C for 12 hours has been reported to give yields around 45% for related arylamine compounds.
  • Formamidine and DMF-DMA mediated cyclizations are efficient for preparing aminopyrimidine intermediates and can be adapted for the target compound synthesis, with yields up to 95% for intermediates. These methods allow for controlled formation of the pyrimidine ring under relatively mild conditions.
  • Purification typically involves filtration, washing with water or brine, drying, and recrystallization from solvents such as ethanol or hexane mixtures to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects
Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Position) Core Modification Key Functional Groups
2-(3-Methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Target) 3-MeO-phenyl (C2) None NH2 (C4), cyclopentane
N-(4-Methoxyphenyl)-N,2,6-trimethyl (±)-2•HCl 4-MeO-phenyl (C4), N-Me, 2,6-diMe None NHMe⁺ (C4), Cl⁻ counterion
N4-(4-Methoxyphenyl)-6-methyl-...diamine (Compound 9) 4-MeO-phenyl (C4), NH2 (C2) 6-Me NH2 (C2, C4)
2-Chloro-N-methyl-6,7-dihydro-...amine (CAS 76780-98-8) Cl (C2), N-Me None Cl (C2), NHMe
VU0029251 (mGluR5 antagonist) 2-MeS, thieno-fused ring Thieno[2,3-d]pyrimidine MeS (C2), NH2 (C4)

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound contrasts with 4-methoxy derivatives (e.g., (±)-2•HCl), which exhibit higher tubulin-binding potency (GI50 ~nM range) . Positional isomerism significantly affects target selectivity.
  • Core Modifications: Thieno-fused analogues (e.g., VU0029251) replace the cyclopentane with a thieno ring, shifting activity from tubulin to mGluR5 antagonism (IC50 = 1.7 μM) .
  • Halogenation: Chlorination at C2 (CAS 76780-98-8) reduces basicity and may increase toxicity compared to the amino group in the target compound .
Table 2: In Vitro Activity and Target Profiles
Compound Target/Mechanism Activity (IC50/GI50) Resistance Overcome
Target Compound Tubulin (colchicine site) Not explicitly reported P-gp, βIII-tubulin (inferred)
(±)-2•HCl Tubulin GI50 = 1–10 nM P-gp, βIII-tubulin
VU0029251 mGluR5 (partial antagonist) IC50 = 1.7 μM N/A
N4-(4-MeO-phenyl)-6-Me (Compound 9) Tubulin (colchicine site) Not reported N/A

Key Findings :

  • The target compound’s mechanism aligns with (±)-2•HCl but lacks explicit potency data. The 4-methoxy derivative (±)-2•HCl demonstrates superior nanomolar cytotoxicity, likely due to optimized hydrophobic interactions in the colchicine pocket .
  • Thieno-fused derivatives (e.g., VU0029251) exhibit divergent activity as mGluR5 antagonists, highlighting the impact of core structure on target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP Solubility Key Modifiers
Target Compound ~265.3 (estimated) ~2.8 Moderate 3-MeO-phenyl enhances lipophilicity
(±)-2•HCl 365.3 ~1.5 High (water-soluble salt) HCl salt improves solubility
VU0029251 253.4 ~3.2 Low Thieno ring increases LogP
CAS 76780-98-8 200.7 ~2.1 Moderate Cl substituent reduces polarity

Insights :

  • The target compound’s moderate LogP (~2.8) balances membrane permeability and solubility, whereas the HCl salt of (±)-2•HCl enhances aqueous solubility for parenteral administration .
  • Chlorinated analogues (e.g., CAS 76780-98-8) exhibit lower molecular weights but may face toxicity concerns due to reactive chlorine .

Biological Activity

The compound 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a member of the cyclopenta[d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a methoxy group attached to a phenyl ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the cyclopenta[d]pyrimidine class exhibit significant anti-cancer properties, primarily through their interaction with microtubules. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

  • Mechanism of Action :
    • Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is vital for overcoming drug resistance commonly seen in cancer therapies .
  • In Vitro Studies :
    • A study demonstrated that derivatives of cyclopenta[d]pyrimidines exhibited IC50 values in the nanomolar range against various tumor cell lines. For instance, modifications at the N-position significantly enhanced potency against resistant cancer cell lines .
  • In Vivo Efficacy :
    • In vivo experiments using xenograft models have shown that these compounds can effectively reduce tumor growth. For example, a related compound demonstrated significant efficacy against triple-negative breast cancer models .
CompoundIC50 (nM)Cancer TypeReference
This compound<100Breast Cancer
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine10Various Tumors
Compound 12k (analog)19Melanoma

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the cyclopenta[d]pyrimidine scaffold significantly influence biological activity. Key findings include:

  • The presence of a methoxy group enhances solubility and bioavailability.
  • Variations at the N-position yield compounds with improved potency against resistant cancer cell lines .

Case Studies

  • Study on Resistance Mechanisms :
    • A comprehensive study highlighted how certain derivatives could overcome P-glycoprotein-mediated drug resistance in tumor cells. This finding is critical for developing effective treatments for multi-drug resistant cancers .
  • Toxicity Assessments :
    • Toxicity studies indicated that while some derivatives exhibited potent anticancer activity, they also displayed dose-dependent toxicity in animal models. Careful dose optimization is necessary to minimize adverse effects while maximizing therapeutic benefits .

Q & A

Q. What are the key synthetic steps for preparing 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine?

The synthesis involves:

  • Chlorination : A pyrimidine precursor (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine) is generated via chlorination using POCl₃ or PCl₅ under reflux .
  • Nucleophilic substitution : The chloro group is replaced by 3-methoxyaniline in the presence of a base (e.g., triethylamine) at 80–100°C .
  • Purification : Column chromatography with solvents like chloroform/methanol (10:1) ensures purity, monitored by TLC (Rf ~0.3–0.4) .

Q. How is structural confirmation achieved for this compound?

Analytical methods include:

  • ¹H NMR : Key signals include δ 3.73–3.80 ppm (methoxy group), δ 2.35–2.62 ppm (methyl substituents), and aromatic protons (δ 6.69–7.63 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
  • TLC : Consistent Rf values confirm reproducibility .

Q. What are the primary biological targets or assays used for initial evaluation?

Early-stage screening focuses on:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Testing against kinases or tubulin polymerization, critical for antitumor activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

Methodological improvements include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% .
  • Catalyst use : Triethylamine or DBU facilitates deprotonation of 3-methoxyaniline, accelerating substitution .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions arise from variations in assay protocols. Solutions include:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and solvent controls (DMSO ≤0.1%) .
  • Batch consistency : Repurify compounds to ≥95% purity (HPLC) to exclude impurities affecting results .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How is the structure-activity relationship (SAR) explored for this compound?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with 2-/4-methoxyphenyl or methyl/ethyl groups to test effects on cytotoxicity .
  • Cyclopentane ring modification : Introducing saturation or substituents to alter conformational flexibility and binding affinity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with targets like β-tubulin .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Preclinical models include:

  • Xenograft mice : Tumor volume reduction studies with oral/intraperitoneal administration (doses 10–50 mg/kg) .
  • Pharmacokinetics (PK) : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis .
  • Toxicity profiling : Histopathology and serum biochemistry (ALT, creatinine) in rodents .

Methodological Considerations

  • Data reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and analytical parameters (NMR frequency, TLC plate type) .
  • Advanced characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Biological assays : Include positive controls (e.g., paclitaxel for cytotoxicity) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Reactant of Route 2
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.